molecular formula C17H11ClN2OS B2871780 7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866847-26-9

7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No. B2871780
M. Wt: 326.8
InChI Key: HDCWDFBHKRBPDK-UHFFFAOYSA-N
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Description

The compound “7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” belongs to the class of chromeno[2,3-d]pyrimidines . Chromeno[2,3-d]pyrimidines have received much attention because of their interesting biological properties such as anticancer, antimicrobial, antitubercular, antibacterial, antiproliferative, and antioxidant activities .


Synthesis Analysis

The synthesis of chromeno[2,3-d]pyrimidines involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with excess aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl3), affording new 2-alkyl-5-aryl-8,8-dimethyl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones in high yields .


Molecular Structure Analysis

The molecular structure of chromeno[2,3-d]pyrimidines is characterized by infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectroscopic data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chromeno[2,3-d]pyrimidines include a tandem intramolecular Pinner/Dimroth rearrangement . In a model reaction, 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was allowed to react with excess acetic acid under reflux without any solvent and catalyst .

Scientific Research Applications

Antitubercular and Antimicrobial Activity

Research into derivatives of chromeno[2,3-d]pyrimidine, including 7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, has revealed significant antitubercular and antimicrobial activities. Novel compounds synthesized from related structures have been evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, showing pronounced effects. Additionally, these compounds exhibited strong antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger (Kamdar et al., 2011).

Catalyst-Free Synthesis of Heterocyclic Compounds

The catalyst-free synthesis of diversely substituted heterocyclic compounds, including those related to 7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, has been explored. This approach, using a one-pot three-component synthesis, emphasizes the efficiency and eco-friendliness of producing such complex molecules, highlighting their potential in pharmaceutical applications due to excellent yields and straightforward procedures (Brahmachari & Nayek, 2017).

Sensing Application

A novel chemosensor based on chromeno[2,3-d]pyrimidine derivatives for detecting Hg2+ ions has demonstrated excellent sensitivity and specificity. This application highlights the utility of 7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione and its derivatives in environmental monitoring and safety assessments, showcasing their potential in developing sensitive detection methods for heavy metals in various mediums (Jamasbi et al., 2021).

Nonlinear Optical Properties

Studies on derivatives of pyrimidine, closely related to the structure of 7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, have showcased significant nonlinear optical (NLO) properties. These findings suggest potential applications in optoelectronics and photonics, where materials with strong NLO characteristics are crucial for the development of new technologies (Hussain et al., 2020).

Fluorescence Probes

Bichromophoric compounds derived from chromeno[2,3-d]pyrimidine structures have been synthesized and studied for their fluorescence properties. The fluorescence quenching observed with these compounds, due to intramolecular electron transfer, indicates their potential as fluorescence probes. This application could be valuable in biological sensing and imaging, demonstrating the versatility of chromeno[2,3-d]pyrimidine derivatives in scientific research (Syzova et al., 2004).

Future Directions

The future directions for research on chromeno[2,3-d]pyrimidines could involve further exploration of their biological properties and potential applications in medicinal chemistry. The structure–activity relationship study revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent at certain positions . This could guide the design of new compounds with enhanced biological activities.

properties

IUPAC Name

7-chloro-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2OS/c18-12-6-7-14-11(8-12)9-13-16(21-14)19-15(20-17(13)22)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCWDFBHKRBPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OC3=C1C(=S)N=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

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